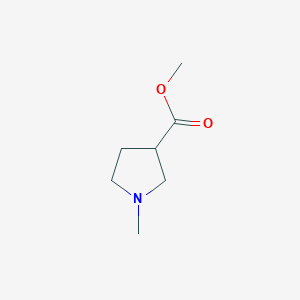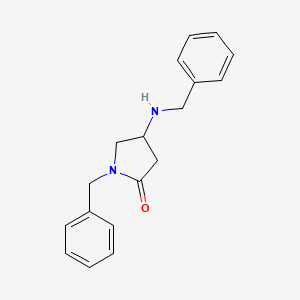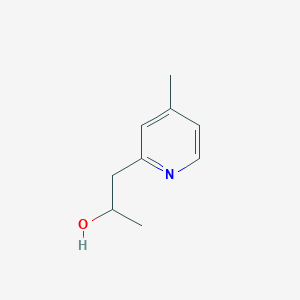![molecular formula C9H6BrF3O2 B2476345 1-[5-Bromo-2-(trifluoromethoxy)phenyl]ethanone CAS No. 1616930-97-2](/img/structure/B2476345.png)
1-[5-Bromo-2-(trifluoromethoxy)phenyl]ethanone
カタログ番号 B2476345
CAS番号:
1616930-97-2
分子量: 283.044
InChIキー: FCJLJYCDCPQXQW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[5-Bromo-2-(trifluoromethoxy)phenyl]ethanone (1-Br-TFMPE) is an organic compound that has been widely studied in recent years due to its potential applications in scientific research. This compound has been used in a variety of fields, including biochemistry, pharmacology, and organic chemistry.
科学的研究の応用
1. Synthesis and Applications in Organic Chemistry:
- Schlosser and Castagnetti (2001) discussed the synthesis of 1-[5-Bromo-2-(trifluoromethoxy)phenyl]ethanone derivatives and their applications in the generation of arynes, which are intermediates in organic synthesis. The treatment of 1-bromo-2-(trifluoromethoxy)benzene with lithium diisopropylamide (LDA) led to the generation of various phenyllithium intermediates, pivotal in the synthesis of trifluoromethoxy-naphthalenes and related compounds. These intermediates have significant implications in organic synthesis, providing a pathway for the synthesis of complex organic molecules (Schlosser & Castagnetti, 2001).
2. Role in Heterocyclic Compound Synthesis:
- The work by Golobokova et al. (2020) emphasized the significance of 1-[5-Bromo-2-(trifluoromethoxy)phenyl]ethanone in the selective synthesis of functionally substituted 1,2,3-triazoles. The study highlighted the optimal conditions for the bromination of these compounds, leading to the creation of various brominated ethanone derivatives. These derivatives are crucial intermediates in the synthesis of diverse heterocyclic compounds, which have a wide range of applications in medicinal and synthetic chemistry (Golobokova, Proidakov, & Kizhnyaev, 2020).
3. Photoremovable Protecting Group in Synthesis:
- Atemnkeng et al. (2003) introduced the use of derivatives similar to 1-[5-Bromo-2-(trifluoromethoxy)phenyl]ethanone as a photoremovable protecting group for carboxylic acids. This novel approach utilizes the photolysis of the protected compound to release the acid, showcasing an innovative method in the synthesis of sensitive molecules where protecting groups need to be removed without affecting other functional groups (Atemnkeng, Louisiana II, Yong, Vottero, & Banerjee, 2003).
特性
IUPAC Name |
1-[5-bromo-2-(trifluoromethoxy)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O2/c1-5(14)7-4-6(10)2-3-8(7)15-9(11,12)13/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCJLJYCDCPQXQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Br)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-Bromo-2-(trifluoromethoxy)phenyl]ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
Methyl 1-methylpyrrolidine-3-carboxylate
34616-29-0; 34628-36-9
1-Benzyl-4-(benzylamino)pyrrolidin-2-one
348636-05-5



![N-cyclohexyl-3-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)propanamide](/img/structure/B2476268.png)


![4,5-Bis(acetyloxy)-6-[(acetyloxy)methyl]-3-acetamidooxan-2-YL (2E)-3-phenylprop-2-enoate](/img/structure/B2476271.png)
![3-[2-(4-bromophenyl)-5-methyl-1H-indol-3-yl]propanoic Acid](/img/structure/B2476272.png)
![Ethyl 1-(4-methylphenyl)-4-[(3-methylphenyl)methoxy]-6-oxopyridazine-3-carboxylate](/img/structure/B2476274.png)


![N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2476278.png)
![benzo[c][1,2,5]thiadiazol-5-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2476281.png)
![Ethyl 2,7-bis{[(4-nitrophenyl)carbonyl]amino}-1-benzothiophene-3-carboxylate](/img/structure/B2476282.png)
![2,6-dichloro-N-{3-[(2,4-dimethylphenyl)sulfamoyl]-4-methylphenyl}pyridine-4-carboxamide](/img/structure/B2476283.png)